[2-(4-Methylphenyl)phenyl]sulfonyl chloride
Description
[2-(4-Methylphenyl)phenyl]sulfonyl chloride (CAS: 173253-46-8) is a sulfonyl chloride derivative characterized by a biphenyl core substituted with a methyl group at the para-position of one phenyl ring. Its molecular formula is C₁₃H₁₁ClO₂S, with a molecular weight of 266.75 g/mol . Sulfonyl chlorides like this are critical intermediates in organic synthesis, particularly for forming sulfonamides or sulfonate esters in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(4-methylphenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)17(14,15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPPYFBKIXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392037 | |
| Record name | 2-(4-methylphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173253-46-8 | |
| Record name | 2-(4-methylphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenyl)phenyl]sulfonyl chloride typically involves the sulfonation of [2-(4-Methylphenyl)phenyl] with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in specialized reactors to handle the corrosive nature of chlorosulfonic acid and to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed:
Sulfonamides: When reacted with amines.
Sulfonate Esters: When reacted with alcohols.
Sulfonothioates: When reacted with thiols.
Scientific Research Applications
Pharmaceutical Synthesis
Key Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its sulfonyl group enhances the biological activity of drug candidates, making it a valuable building block in drug development. For instance, it has been utilized in synthesizing sulfonamide derivatives, which exhibit significant antibacterial properties .
Case Study:
A study focused on synthesizing hydrazone and sulfonamide derivatives demonstrated that these compounds could effectively increase plasma recalcification time and bleeding time, indicating potential anticoagulant properties. The synthesized compounds were evaluated using molecular docking to assess their efficacy against drug targets related to platelet aggregation .
Organic Synthesis
Synthesis of Sulfonamides:
The compound is widely used in the preparation of sulfonamides and other sulfonyl-containing compounds. These compounds are essential in creating diverse organic molecules with applications ranging from pharmaceuticals to agrochemicals.
Experimental Insights:
In experimental settings, this compound has been employed alongside various reagents to produce complex organic structures. For example, reactions involving this sulfonyl chloride have led to the formation of novel derivatives with enhanced properties for further research and application .
Material Science
Polymer Modification:
In material science, this compound is utilized for modifying polymers. This modification improves properties such as thermal stability and chemical resistance, which are critical for developing advanced materials used in various industrial applications.
Application Example:
Research has shown that sulfonyl chloride-modified polymers exhibit improved performance in harsh environments, making them suitable for applications in coatings and specialty materials .
Agricultural Chemicals
Development of Agrochemicals:
The compound plays a significant role in formulating effective pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it valuable in agricultural chemistry.
Research Findings:
Studies indicate that incorporating this compound into pesticide formulations can improve their effectiveness against target pests while minimizing environmental impact .
Research and Development
Exploration of Chemical Reactions:
In academic and industrial laboratories, this compound is valuable for exploring new chemical reactions and mechanisms. It aids researchers in advancing chemical knowledge and developing innovative synthetic methodologies.
Case Study Insight:
A recent investigation into the catalytic degradation of lignin using sulfonyl-chloride-modified catalysts highlighted the compound's utility in developing sustainable chemical processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)phenyl]sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom adjacent to the chlorine highly electrophilic.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features, molecular properties, and substituent effects of [2-(4-Methylphenyl)phenyl]sulfonyl chloride with key analogs:
Reactivity and Electronic Effects
Physical Properties and Solubility
- Solubility: While direct data for the target compound are lacking, analogs with polar groups (e.g., methoxyphenoxy in ) show enhanced solubility in methanol or DMSO. The methyl group in the target compound likely increases lipophilicity, favoring solubility in non-polar solvents.
Biological Activity
[2-(4-Methylphenyl)phenyl]sulfonyl chloride, also known as 4-(4-methylphenyl)benzenesulfonyl chloride, is an organic compound characterized by the presence of a sulfonyl chloride functional group attached to a biphenyl structure. Its chemical formula is C₁₃H₁₁ClO₂S. The compound's unique biphenylic structure combined with para-methyl substitution influences its chemical reactivity and potential biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylbenzenethiol with benzenesulfonyl chloride, often using aluminum chloride as a Lewis acid catalyst. The product is purified through column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Potential Applications
- Pharmaceutical Intermediates : Due to its reactivity, this compound can be used in synthesizing various biologically active compounds.
- Antimicrobial Agents : Structural similarities to other sulfonamide compounds suggest potential antimicrobial properties.
- Anti-inflammatory Drugs : Its sulfonamide derivatives may play a role in developing new anti-inflammatory medications.
While there is no specific documented mechanism of action for this compound in biological systems, the sulfonyl chloride group is known for its ability to react with nucleophiles, leading to the formation of new compounds that may exhibit desirable biological properties.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4'-Methylbiphenyl-4-sulfonyl chloride | C₁₃H₁₁ClO₂S | Contains a methyl group at the para position on one phenyl ring. |
| (2-Chloro-4-methylphenyl)methanesulfonyl chloride | C₁₀H₁₀ClO₂S | Features a chloro substituent which alters reactivity patterns. |
| Methanesulfonyl Chloride | C₁H₃ClO₂S | A simpler structure that serves as a common reagent in organic synthesis. |
Case Studies
- Antimicrobial Activity : A study exploring sulfonamide derivatives indicated that compounds with similar structures to this compound demonstrated promising antibacterial effects against various pathogens.
- Anti-inflammatory Properties : Research has shown that sulfonamide compounds can inhibit certain inflammatory pathways, suggesting that this compound may also exhibit such effects due to its structural characteristics.
- Reactivity Studies : Interaction studies have focused on the compound's reactivity with various nucleophiles, which could lead to new derivatives with enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing [2-(4-Methylphenyl)phenyl]sulfonyl chloride, and how can yield be optimized?
- Methodology : A common synthesis route involves sulfurization of methyl benzylamine followed by reaction with hydrogen chloride . To optimize yield:
- Use stoichiometric excess of sulfurizing agents (e.g., sulfur trioxide) to ensure complete conversion.
- Control reaction temperature (e.g., 0–5°C during HCl addition) to minimize side reactions.
- Purify intermediates via recrystallization (e.g., from ethanol) to remove unreacted starting materials .
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodology : Combine spectroscopic and chromatographic techniques:
- 1H NMR : Look for aromatic proton signals (δ 7.1–8.5 ppm) and methyl groups (δ ~2.26 ppm) .
- IR : Confirm sulfonyl chloride functional groups via S=O stretching bands (1332 cm⁻¹ and 1160 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 645 for disulfonamide derivatives) .
- HPLC/GC-MS : Assess purity (>95%) and detect residual solvents or byproducts .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of vapors (known to cause respiratory irritation) .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (corrosive properties noted in safety data) .
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structure elucidation?
- Methodology : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions .
- Elemental Analysis : Verify empirical formula discrepancies (e.g., unexpected halogen impurities) .
- Case Study : In a disulfonamide analog, IR and MS data confirmed the presence of two sulfonyl groups, while 1H NMR resolved methyl group positions .
Q. What strategies improve regioselectivity in sulfonamide formation using this reagent?
- Methodology :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by amines .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride group .
- Temperature Control : Lower temperatures (0–25°C) favor mono-functionalization over polysubstitution .
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?
- Methodology :
- Steric Effects : Bulky substituents on the phenyl ring (e.g., 4-methyl group) reduce reaction rates in SNAr mechanisms .
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂Cl) activate the aromatic ring for electrophilic substitution .
- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to correlate substituent effects with rate constants .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodology :
- LC-MS/MS : Detect sub-ppm levels of hydrolyzed byproducts (e.g., sulfonic acids) using selective ion monitoring .
- NMR Dilution Experiments : Identify low-concentration impurities by amplifying signals in deuterated solvents .
- Standard Addition : Quantify unknowns by spiking with authentic reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
